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Clinical Response in NOTCH1-Mutant HNSCC
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| Phase II [1] [2] | Recurrent/Metastatic NOTCH1-mutant HNSCC | Platinum chemotherapy & Anti-PD-1
immunotherapy | 17% (1 of 6 evaluable pts had confirmed partial response) [1] [2] | 5 months [1] [2] | 7

months [1] [2] | - Tumor shrinkage observed in other pts [2].

e NOTCH1 mutations detected in ctDNA [1] [2].
¢ Loss of cleaved NOTCH1 protein in tumors [1] [2]. |

Scientific Rationale and Experimental Evidence

The investigation of bimiralisib in NOTCH1-mutant HNSCC is based on a synthetic lethal interaction,
where targeting the PI3K/mTOR pathway becomes particularly lethal to cancer cells that have lost normal

NOTCH1 function [3].
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Experimental Protocols for Preclinical and Clinical Studies

¢ In Vitro/ln Vivo Mechanistic Studies: Previous research showed that HNSCC cell lines with
NOTCHL1 loss-of-function mutations undergo apoptosis when treated with PI3K/mTOR inhibitors. This
dependency was confirmed in both cell culture and animal models [2].

¢ Clinical Trial Design (NCT03740100): A phase I, single-arm study enrolled patients with
recurrent/metastatic HNSCC [2].

o Patient Selection: Patients must have had tumors with NOTCH1 mutations, as identified by
CLIA-certified sequencing. Mutations were analyzed using a specific algorithm and tools
(PROVEAN/SIFT) to predict loss-of-function [2].

o Treatment Protocol: Patients received 140 mg of oral bimiralisib once daily on two
consecutive days per week, repeated weekly, until disease progression or unacceptable toxicity
[2].

o Biomarker Analysis:

= Circulating Tumor DNA (ctDNA): Blood samples were collected to detect NOTCH1
mutations at baseline and monitor response [1] [2].

= Cleaved NOTCH1 (cl-NOTCH1) Immunohistochemistry: Tumor tissue was stained to
confirm the absence of activated NOTCH1 protein, validating the loss-of-function nature
of the mutations [1] [2].

NOTCH1 and PIBK/ImTOR Pathway Interaction

The following diagram illustrates the core hypothesis behind the efficacy of bimiralisib in NOTCH1-mutant
HNSCC.
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Interpretation and Research Implications

e Context of NOTCH1 in HNSCC: In HNSCC, NOTCH1 predominantly acts as a tumor suppressor
gene [3] [4]. The majority of its mutations are loss-of-function, in contrast to its oncogenic role in
some blood cancers [3].

¢ Significance of the Clinical Data: The observed clinical activity in a heavily pre-treated,
immunotherapy-resistant population suggests bimiralisib has meaningful biological activity in this
molecularly defined subgroup [2]. The outcomes were considered better than historical standards of
care for such a population [1] [2].

Current Evidence Gaps and Future Directions

A direct, objective comparison of bimiralisib's performance in NOTCH1 mutant versus wild-type HNSCC

requires further research:
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¢ Lack of Wild-Type Control Group: The key clinical trial was a single-arm study focusing only on
NOTCH1-mutant patients [2]. Data on how wild-type tumors would respond to bimiralisib in a
comparable setting is not available in the searched literature.

¢ Need for Larger Trials: The clinical trial was small and closed early, so the results, while promising,
need validation in a larger cohort [1] [2].

In summary, while a head-to-head comparison is not available, the existing data provides a compelling

biomarker-driven strategy for targeting NOTCH1-mutant HNSCC with bimiralisib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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